

(S)-AL-8810: A Comprehensive Technical Guide for Researchers

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(S)-AL-8810 is a potent and selective antagonist of the Prostaglandin F2 α (FP) receptor. This technical guide provides an in-depth overview of its chemical structure, properties, and pharmacological activity for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(S)-AL-8810 is a synthetic analog of prostaglandin F2 α (PGF2 α). Its chemical structure is characterized by a cyclopentane ring with two hydroxyl groups, an aliphatic carboxylic acid side chain, and a substituted aromatic side chain.

Chemical Identifiers



Property	Value
IUPAC Name	(5Z)-7-[(1R,2R,3S,5S)-2-[(1E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxy-1-propen-1-yl]-3-fluoro-5-hydroxycyclopentyl]-5-heptenoic acid
Molecular Formula	C24H31FO4
Molecular Weight	402.50 g/mol
CAS Number	1224444-55-6
SMILES	OINVALID-LINK/C=C/[C@@H]3INVALID- LINKO">C@HC/C=C\CCCC(O)=O

| InChI | InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2, (H,28,29)/b3-1-,12-11+/t19-,20-,21+,22+,23+/m1/s1 |

Physical Properties

Property	Value	Source
Physical Form	Crystalline solid	[1]

| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: Miscible, PBS (pH 7.2): 0.05 mg/mL | [1] |

Pharmacological Properties

(S)-AL-8810 is a selective antagonist of the prostaglandin F2 α (FP) receptor, a G-protein coupled receptor. It exhibits competitive antagonism at the FP receptor, thereby inhibiting the signaling cascade initiated by the endogenous ligand, PGF2 α .[2][3]

Mechanism of Action

The primary mechanism of action of **(S)-AL-8810** is the blockade of the FP receptor. Activation of the FP receptor by PGF2 α typically leads to the activation of the Gq alpha subunit of the







associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. **(S)-AL-8810** competitively binds to the FP receptor, preventing PGF2α from initiating this signaling cascade.[2]

Interestingly, some studies have revealed that AL-8810 can act as a biased agonist.[4] While it antagonizes the canonical Gq-mediated pathway, it has been shown to activate the mitogenactivated protein kinase (MAPK) pathway, specifically ERK1/2, through a mechanism involving the transactivation of the epidermal growth factor receptor (EGFR).[4][5] This biased signaling is independent of PKC and involves Src kinase and the shedding of EGF.[4][5]

Quantitative Pharmacological Data

The antagonist potency of **(S)-AL-8810** has been characterized in various in vitro systems. The following table summarizes key quantitative data.



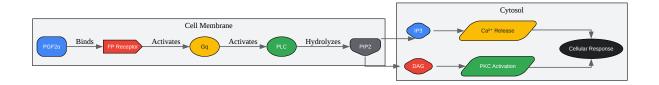
Parameter	Cell Line/System	Value	Reference
Ki	A7r5 rat thoracic aorta smooth muscle cells	426 ± 63 nM	[3]
pA ₂	A7r5 rat thoracic aorta smooth muscle cells	6.68 ± 0.23	[3]
pA ₂	Swiss mouse 3T3 fibroblasts	6.34 ± 0.09	[3]
EC50 (agonist activity)	A7r5 rat thoracic aorta smooth muscle cells	261 ± 44 nM (Emax = 19%)	[3]
EC50 (agonist activity)	Swiss mouse 3T3 fibroblasts	186 ± 63 nM (Emax = 23%)	[3]
Ki	Mouse 3T3 cells	0.2 ± 0.06 μM	[2]
Ki	Rat A7r5 cells	0.4 ± 0.1 μM	[2]
Ki	Human cloned ciliary body-derived FP receptor	1.9 ± 0.3 μM	[2]
Ki	Human trabecular meshwork (h-TM) cells	2.6 ± 0.5 μM	[2]
Ki	Human ciliary muscle (h-CM) cells	5.7 μΜ	[2]

(S)-AL-8810 demonstrates high selectivity for the FP receptor over other prostanoid receptors, such as TP, DP, EP₂, and EP₄ receptors.[3]

Signaling Pathways

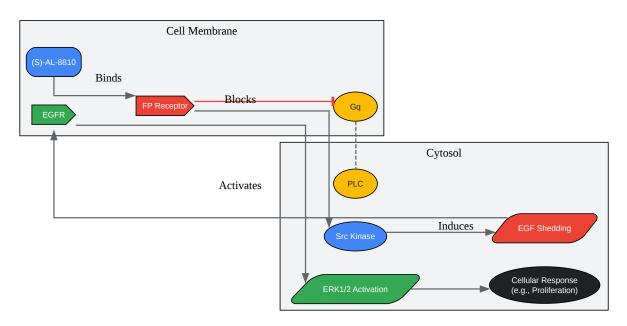
The following diagrams illustrate the canonical PGF2 α signaling pathway and the antagonistic action of **(S)-AL-8810**, as well as the biased signaling pathway initiated by AL-8810.





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Caption: Canonical PGF2a signaling pathway.



Transactivates



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Caption: (S)-AL-8810 antagonism and biased signaling.

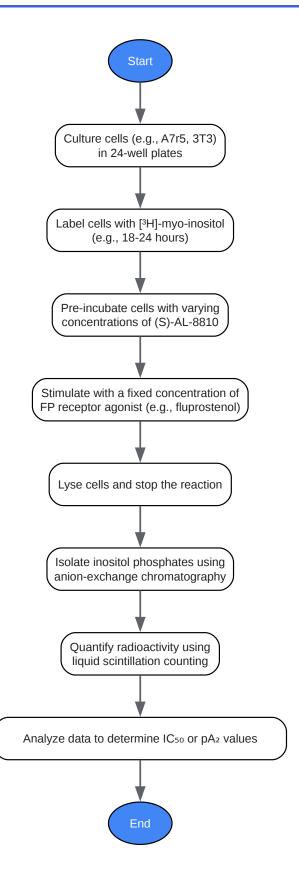
Experimental Protocols

The following are generalized protocols for key assays used to characterize the activity of **(S)-AL-8810**. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

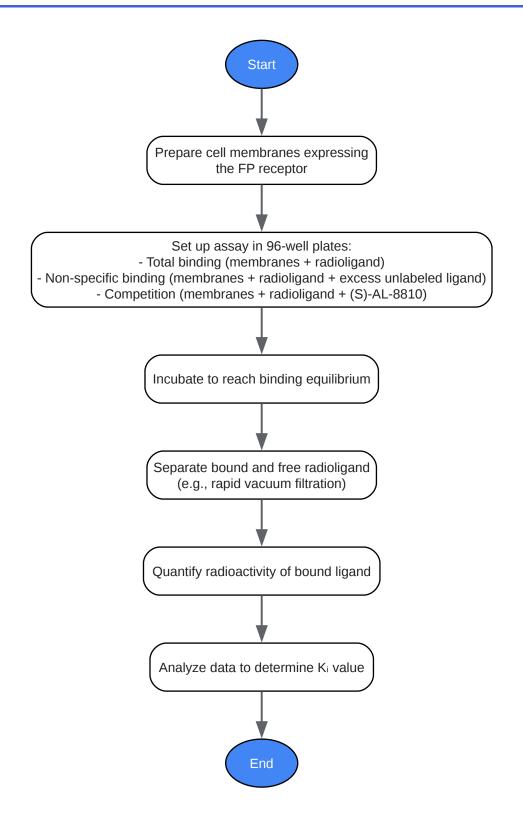
Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation)

This assay measures the ability of **(S)-AL-8810** to inhibit agonist-induced PLC activity by quantifying the accumulation of inositol phosphates (IPs).









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References

- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility PMC [pmc.ncbi.nlm.nih.gov]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figure 11 from Biasing the prostaglandin F2α receptor responses toward EGFR-dependent transactivation of MAPK. | Semantic Scholar [semanticscholar.org]
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